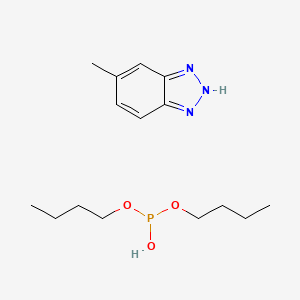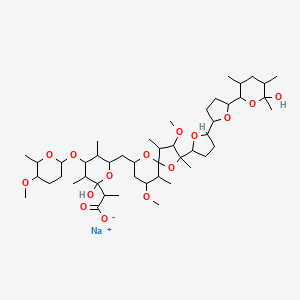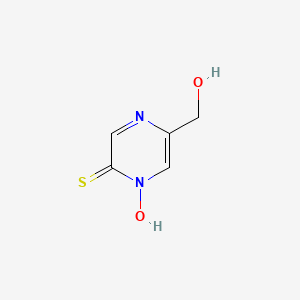![molecular formula C34H30N4O4S2 B14462447 2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] CAS No. 73647-92-4](/img/structure/B14462447.png)
2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two imidazole rings, each substituted with two 4-methoxyphenyl groups, and connected by a disulfide bridge. The molecular formula of this compound is C32H28N4O4S2, and it has a molecular weight of approximately 622.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] typically involves the following steps:
Formation of the Imidazole Rings: The imidazole rings are synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Substitution with 4-Methoxyphenyl Groups: The imidazole rings are then substituted with 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Formation of the Disulfide Bridge: Finally, the two substituted imidazole rings are connected via a disulfide bridge, which is formed through the oxidation of thiol groups using an oxidizing agent such as iodine or hydrogen peroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfonic acids.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] involves its interaction with thiol groups in proteins and enzymes. The disulfide bridge can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar in structure but with different substituents on the imidazole rings.
2,2’-Disulfanediyldiethanamine: Contains a disulfide bridge but lacks the imidazole rings and methoxyphenyl groups.
Famotidine Related Compound E: Contains a disulfide bridge and thiazole rings, used as an impurity standard in pharmaceutical analysis.
Uniqueness
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] is unique due to its specific combination of imidazole rings, methoxyphenyl groups, and disulfide bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
73647-92-4 |
|---|---|
Formule moléculaire |
C34H30N4O4S2 |
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]disulfanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C34H30N4O4S2/c1-39-25-13-5-21(6-14-25)29-30(22-7-15-26(40-2)16-8-22)36-33(35-29)43-44-34-37-31(23-9-17-27(41-3)18-10-23)32(38-34)24-11-19-28(42-4)20-12-24/h5-20H,1-4H3,(H,35,36)(H,37,38) |
Clé InChI |
QQDNIWYRDAOPQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N=C(N2)SSC3=NC(=C(N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
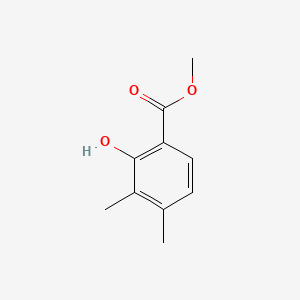
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
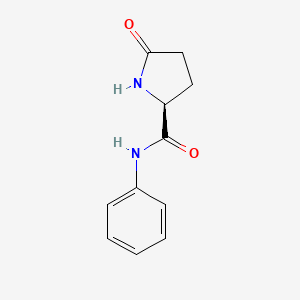
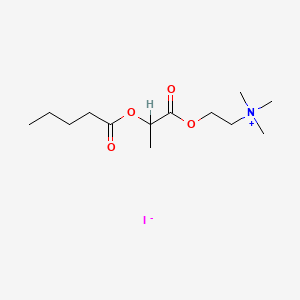

![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
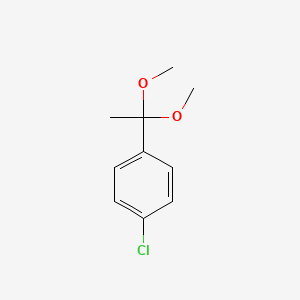
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
